Tetrahydrolinalool

描述

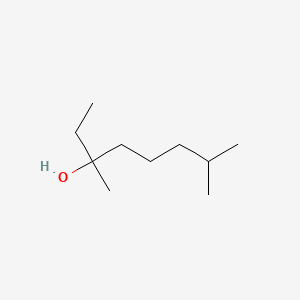

Tetrahydrolinalool, also known as 3,7-dimethyl-3-octanol, is a colorless liquid with a floral, citrus-like odor. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is widely used in the fragrance and flavor industries due to its pleasant scent and stability .

准备方法

Synthetic Routes and Reaction Conditions: Tetrahydrolinalool is primarily synthesized through the catalytic hydrogenation of linalool. This process involves the addition of hydrogen to linalool in the presence of a catalyst, typically palladium or nickel, under controlled temperature and pressure conditions. The reaction can be carried out in solvents such as ethanol or without any solvent .

Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating linalool using palladium on carbon as a catalyst. The reaction is conducted at elevated temperatures (around 100°C) and pressures to ensure complete hydrogenation. The product is then purified through distillation to obtain high-purity this compound .

化学反应分析

Types of Reactions: Tetrahydrolinalool undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form more saturated alcohols using hydrogen gas in the presence of catalysts like palladium or nickel.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: More saturated alcohols.

Substitution: Halogenated derivatives such as tetrahydrolinalyl chloride.

科学研究应用

Pharmacological Applications

Tetrahydrolinalool has garnered attention for its potential therapeutic benefits, particularly in neuroprotection and anti-inflammatory activities.

Neuroprotective Effects

Research indicates that this compound can cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that linalool and its derivatives can improve cognitive functions and reduce neuroinflammation in animal models. For instance, administration of linalool in transgenic mice demonstrated significant improvements in learning and memory, along with reduced amyloid burden in the brain .

Anti-inflammatory Properties

This compound has been shown to modulate inflammatory pathways, which is crucial for conditions like Parkinson's disease. It inhibits pro-inflammatory cytokines and enhances antioxidant defenses, thereby protecting neuronal integrity . In models of diabetic nephropathy, this compound restored kidney integrity by increasing anti-inflammatory markers .

Cosmetic Industry Applications

This compound is extensively used in cosmetic formulations due to its pleasant floral scent and skin-friendly properties.

Fragrance Component

In the fragrance industry, this compound is favored for its stability at alkaline pH levels and is incorporated into various personal care products such as shampoos, shower gels, and lotions. Its floral character makes it suitable for fine fragrances as well .

Skin Care Products

Due to its low irritancy profile compared to other fragrance compounds, this compound is often included in formulations aimed at sensitive skin. It contributes to the sensory experience of cosmetic products while providing a degree of antimicrobial activity .

Food Flavoring Applications

In the food industry, this compound is utilized as a flavoring agent due to its fruity and floral notes.

Flavor Enhancement

This compound is primarily used in low-concentration applications to enhance fruity flavors in products such as beverages and confectioneries. Its use helps create complex flavor profiles that appeal to consumers .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens.

作用机制

The mechanism of action of tetrahydrolinalool involves its interaction with cellular membranes and proteins. It is believed to exert its effects by disrupting microbial cell membranes, leading to cell lysis and death. Additionally, it may interact with specific receptors and enzymes, modulating inflammatory pathways and providing anti-inflammatory effects .

相似化合物的比较

Linalool: A naturally occurring terpene alcohol with a floral scent. It is less stable than tetrahydrolinalool and more prone to oxidation.

Dihydrolinalool: Another hydrogenated derivative of linalool, with similar but slightly different olfactory properties.

Linalyl Acetate: An ester of linalool, commonly used in fragrances for its pleasant scent and stability.

Uniqueness of this compound: this compound is unique due to its enhanced stability compared to linalool and its derivatives. This stability makes it more suitable for use in products that are exposed to air and light, such as perfumes and personal care products. Its pleasant floral and citrus-like odor, combined with its stability, makes it a valuable ingredient in the fragrance and flavor industries .

生物活性

Tetrahydrolinalool (THL) is a monoterpene alcohol derived from the metabolism of linalool, commonly found in various essential oils. This compound has garnered attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of this compound, supported by case studies, detailed research findings, and data tables.

This compound is structurally related to linalool, differing primarily in its saturation level. The metabolic pathway of linalool leads to the formation of this compound through enzymatic reactions involving cytochrome P-450 isoenzymes. This process is crucial for understanding its biological effects as it influences the pharmacokinetics and bioavailability of THL.

Key Biological Activities

1. Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In studies involving animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, THL demonstrated the ability to reduce neuroinflammation and oxidative stress. For instance, treatment with this compound improved cognitive functions in transgenic mice models by decreasing amyloid plaque burden and enhancing synaptic plasticity through mechanisms involving brain-derived neurotrophic factor (BDNF) signaling pathways .

2. Anticonvulsant Activity

this compound has been investigated for its anticonvulsant effects. A study highlighted its potential to inhibit seizures in animal models, showing efficacy comparable to conventional antiepileptic drugs. Behavioral assessments combined with electrophysiological tests revealed that THL modulates neurotransmitter systems involved in seizure activity .

3. Anti-inflammatory Properties

The compound has also been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers. In vitro studies demonstrated that this compound suppressed the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as nitric oxide and reactive oxygen species .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Mechanism | Model/Study Type | Outcome |

|---|---|---|---|

| Neuroprotection | Reduces neuroinflammation; enhances BDNF signaling | Transgenic mouse models | Improved cognitive function; reduced amyloid burden |

| Anticonvulsant | Modulates neurotransmitter systems | Animal seizure models | Inhibition of seizures; behavioral improvement |

| Anti-inflammatory | Suppresses NF-kB pathway; reduces cytokines | In vitro cell culture | Decreased inflammatory markers |

Case Studies

Case Study 1: Neuroprotective Mechanism

In a study examining the effects of this compound on Alzheimer’s disease models, researchers administered THL at a dosage of 25 mg/kg. Results indicated significant improvements in memory retention during cognitive tests (e.g., Morris water maze), alongside a marked reduction in neuroinflammatory markers in the hippocampus .

Case Study 2: Anticonvulsant Efficacy

Another investigation focused on the anticonvulsant properties of this compound utilized a battery of behavioral tests alongside electrophysiological recordings. The findings confirmed that THL effectively reduced seizure frequency and duration compared to control groups treated with saline solutions .

属性

IUPAC Name |

3,7-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHQZZUEERVIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029110 | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.823-0.829 | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-69-3, 57706-88-4 | |

| Record name | Tetrahydrolinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-6-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM4XS5M134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。